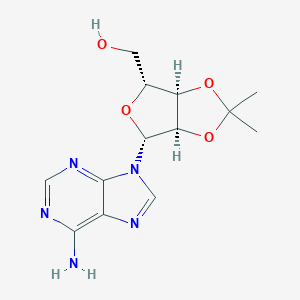

2',3'-O-Isopropylideneadenosine

Vue d'ensemble

Description

2’,3’-O-Isopropylideneadenosine est un dérivé de l'adénosine, un nucléoside qui joue un rôle crucial dans divers processus biologiques. Ce composé est caractérisé par la présence d'un groupe isopropylidène protégeant les groupes hydroxyles 2’ et 3’ de la partie ribose. Il est couramment utilisé en synthèse organique et en recherche biochimique en raison de sa stabilité et de sa réactivité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de 2’,3’-O-Isopropylideneadenosine implique généralement la réaction de l'adénosine avec l'acétone en présence d'un catalyseur acide. La réaction se déroule par la formation d'un acétal cyclique, protégeant les groupes hydroxyles 2’ et 3’ .

Méthodes de production industrielle : La production industrielle de 2’,3’-O-Isopropylideneadenosine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles telles que la température, le solvant et la concentration du catalyseur afin de maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : 2’,3’-O-Isopropylideneadenosine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools ou en d'autres formes réduites.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à des positions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont fréquemment utilisés.

Substitution : Des réactifs comme les halogénures et les nucléophiles sont utilisés dans diverses conditions.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

2’,3’-O-Isopropylideneadenosine a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Le composé sert d'échafaudage moléculaire pour étudier les activités enzymatiques et les analogues de nucléosides.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme précurseur pour le développement de médicaments.

Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins.

5. Mécanisme d'action

Le mécanisme d'action de 2’,3’-O-Isopropylideneadenosine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe isopropylidène protège la partie ribose, permettant des réactions sélectives à d'autres positions. Cette protection améliore la stabilité et la réactivité du composé, ce qui en fait un outil précieux dans les études biochimiques .

Composés similaires :

- 2’,3’-O-Isopropylidèneguanosine

- 2’,3’-O-Isopropylidèneuridine

- 2-Iodoadénosine

Comparaison : 2’,3’-O-Isopropylideneadenosine est unique en raison de son groupe protecteur spécifique, qui offre stabilité et réactivité. Comparé à des composés similaires, il offre des avantages distincts en termes de sélectivité et de facilité de synthèse .

Applications De Recherche Scientifique

Organic Synthesis Intermediate

Role in Synthesis : IPA serves as a crucial intermediate in the synthesis of nucleosides and nucleotides. Its protective group allows for selective modifications at the 5' and 1' positions of adenosine without affecting the ribose moiety. This property is particularly useful in the development of complex nucleoside analogs used in therapeutic applications .

Case Study : A study demonstrated the synthesis of novel cofactor mimics from IPA, which involved multiple synthetic steps leading to significant yields. The unorthodox methods employed, such as phthalimide cleavage, showcased IPA's versatility as a scaffold for chemical modifications .

Enzymatic Synthesis of RNA Oligonucleotides

Biocatalytic Approaches : Recent research has highlighted IPA's compatibility with template-independent RNA polymerases, allowing for efficient coupling reactions in RNA synthesis. This method addresses the limitations of traditional solid-phase synthesis by enabling the production of chemically modified RNA oligonucleotides .

Findings : The use of 2',3'-O-isopropylidene-protected ribonucleotides was shown to be well-tolerated by polymerases, facilitating rapid enzymatic reactions essential for developing new RNA-based therapeutics .

Medicinal Chemistry

Therapeutic Potential : IPA and its derivatives have been investigated for their potential therapeutic effects. For instance, studies have explored their roles in modulating enzymatic activity related to adenosine deaminase (ADA) and adenylate deaminase (AMPDA), both crucial for nucleotide metabolism. The protective group influences the compounds' stability and reactivity under different pH conditions, which is vital for drug design .

Application Example : Research has indicated that modifications at the 2',3' positions can enhance the selectivity and efficacy of drugs targeting specific biological pathways, making IPA a valuable component in pharmaceutical development .

Structural Studies

Crystallography Insights : Structural studies using X-ray crystallography have provided insights into the molecular conformations of IPA derivatives, revealing important information about their interactions and stability. Such studies are fundamental for understanding how structural variations can affect biological activity and therapeutic outcomes .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2’,3’-O-Isopropylideneadenosine involves its interaction with specific molecular targets and pathways. The isopropylidene group protects the ribose moiety, allowing selective reactions at other positions. This protection enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparaison Avec Des Composés Similaires

- 2’,3’-O-Isopropylideneguanosine

- 2’,3’-O-Isopropylideneuridine

- 2-Iodoadenosine

Comparison: 2’,3’-O-Isopropylideneadenosine is unique due to its specific protective group, which provides stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and ease of synthesis .

Activité Biologique

2',3'-O-Isopropylideneadenosine (IPA) is a nucleoside analog derived from adenosine, characterized by the presence of isopropylidene groups at the 2' and 3' positions of the ribose sugar. This modification enhances its stability and biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 307.31 g/mol

- Melting Point : 221-222 °C

- Density : 1.8±0.1 g/cm³

The biological activity of this compound primarily involves its interaction with various cellular targets, including:

- Nucleoside Transporters : IPA is known to modulate the uptake and metabolism of adenosine in cells, influencing signaling pathways related to cell proliferation and apoptosis.

- Enzymatic Interactions : It acts as a substrate for enzymes involved in nucleoside metabolism, such as adenosine deaminase, which can affect the levels of intracellular cyclic AMP (cAMP) and other second messengers .

Biological Activities

The compound exhibits several notable biological activities:

- Antitumor Activity : IPA has been shown to inhibit cancer cell proliferation in various studies. For example, in vitro studies demonstrated that it significantly reduced the viability of hepatoma cells compared to adenosine .

- Vasodilatory Effects : Similar to other adenosine analogs, IPA acts as a smooth muscle vasodilator, which may have implications for cardiovascular therapies .

- Neuroprotective Effects : Research indicates that IPA may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Antitumor Efficacy

A study published in the Journal of Natural Products reported that this compound exhibited cytotoxic effects against various tumor cell lines. The compound was evaluated using an IC50 assay, revealing values significantly lower than those for adenosine, indicating a higher potency against tumor cells .

Mechanistic Insights

Further mechanistic studies demonstrated that IPA's antitumor effects are mediated through modulation of cAMP levels and subsequent activation of protein kinase pathways that lead to apoptosis in cancer cells . Additionally, its role as a substrate for deaminases suggests that it may influence the metabolic pathways critical for tumor growth.

Propriétés

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCLUOXEZAHUNS-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-75-4 | |

| Record name | 2′,3′-O-Isopropylideneadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-isopropylideneadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.